5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide
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Overview
Description
5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoxazole ring. The presence of these functional groups imparts significant chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through the cyclization of appropriate precursors, often involving the reaction of hydroxylamine with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators.
Coupling Reactions: The final step involves coupling the trifluoromethylated phenyl ring with the isoxazole ring through amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents
Properties
IUPAC Name |
5-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-6-9(10(11(17)20)19-22-6)12(21)18-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJJIHWNRKPGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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